molecular formula C19H20N2O6 B12289977 2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid

2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid

Cat. No.: B12289977
M. Wt: 372.4 g/mol
InChI Key: IGNRJIWLJYGTJZ-UHFFFAOYSA-N
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Description

2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a butyl-substituted imidazole derivative and a carboxyphenylmethyl compound. The reaction conditions often include the use of a strong acid or base as a catalyst, with the reaction being carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-4,5-diphenyl-1H-imidazole: Another imidazole derivative with similar structural features.

    4-Carboxyphenylmethylimidazole: Shares the carboxyphenylmethyl group with the compound .

    Propanedioic acid derivatives: Compounds with similar functional groups but different substituents.

Uniqueness

2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

2-[[2-butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid

InChI

InChI=1S/C19H20N2O6/c1-2-3-4-16-20-10-14(9-15(18(24)25)19(26)27)21(16)11-12-5-7-13(8-6-12)17(22)23/h5-10H,2-4,11H2,1H3,(H,22,23)(H,24,25)(H,26,27)

InChI Key

IGNRJIWLJYGTJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(C(=O)O)C(=O)O

Origin of Product

United States

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